1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a 1-methylbenzimidazol-2-yl moiety at position 4. The compound’s molecular formula is C₁₉H₁₈N₃O, with a molecular weight of 304.37 g/mol (calculated from ).
Properties
IUPAC Name |
1-benzyl-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-21-17-10-6-5-9-16(17)20-19(21)15-11-18(23)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWYDVKULLBWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation via Condensation Reactions
The benzimidazole moiety is typically synthesized through the condensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For example, 1-methyl-1H-benzo[d]imidazole can be prepared by reacting o-phenylenediamine with acetic acid under dehydrating conditions, followed by methylation using iodomethane in the presence of a base such as potassium carbonate.
Critical Reaction Parameters:
Pyrrolidin-2-One Ring Construction
The pyrrolidin-2-one core is synthesized via intramolecular cyclization of γ-amino acids or their derivatives. A common approach involves:
Example Protocol:
-
Substrate : 4-(Benzylamino)butanoic acid.
-
Conditions : Reflux in toluene with DEAD (1.2 equiv) and PPh₃ (1.5 equiv).
Coupling Strategies for Molecular Integration
N-Benzylation of Pyrrolidinone
The introduction of the benzyl group at the pyrrolidinone nitrogen is achieved via nucleophilic substitution or reductive amination:
Method A: Alkylation with Benzyl Bromide
Method B: Reductive Amination
Integration of Benzimidazole and Pyrrolidinone Moieties
Coupling the 1-methylbenzimidazole to the pyrrolidinone requires precise functionalization:
Palladium-Catalyzed Cross-Coupling
Ullmann-Type Coupling
-
Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.5 equiv) in DMSO.
-
Temperature : 120°C for 48 hours.
Optimization and Scale-Up Considerations
Solvent and Base Selection
Catalytic Efficiency
-
Ligand Design : Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination in Pd-mediated reactions.
-
Copper-Based Systems : Chelating ligands improve turnover numbers in Ullmann couplings.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar benzimidazole ring and twisted pyrrolidinone conformation, with dihedral angles of 28.5° between the two heterocycles.
Industrial-Scale Production Challenges
Cost-Effective Catalysts
Chemical Reactions Analysis
Synthetic Formation and Key Precursor Reactions
The compound is synthesized via nucleophilic substitution between 1-benzylpyrrolidin-2-one and 1-methylbenzimidazole under controlled conditions. Key steps include:
| Reaction Step | Conditions | Yield Optimization Factors |
|---|---|---|
| Precursor activation | Polar aprotic solvents (e.g., DMF) | Temperature (80–100°C) |
| Nucleophilic attack | Catalytic base (e.g., K₂CO₃) | Reaction time (12–24 hrs) |
| Purification | Column chromatography | Solvent gradient (hexane/EtOAc) |
Characterization via -NMR confirms the presence of diagnostic signals:
-
Pyrrolidinone carbonyl at δ 175–178 ppm (C=O)
-
Benzimidazole protons at δ 7.2–7.8 ppm (aromatic)
Electrophilic Aromatic Substitution
The benzyl group’s aromatic ring undergoes electrophilic substitution. Example reactions include:
| Reaction Type | Reagents/Conditions | Position Selectivity | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to benzyl group | 4-Nitrobenzyl derivative |
| Halogenation | Cl₂/FeCl₃, RT | Ortho/para | Chlorinated benzyl analog |
The electron-donating benzyl group directs incoming electrophiles to the para position, though steric effects from the methylbenzimidazole may alter regioselectivity.
Nucleophilic Attack at the Pyrrolidinone Carbonyl
The carbonyl group in the pyrrolidinone ring is susceptible to nucleophilic addition:
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard reagent | RMgX, THF, −78°C to RT | Secondary alcohol |
| Amines | RNH₂, EtOH, reflux | Amide derivative |
| Hydride reduction | NaBH₄/MeOH, 0°C | Pyrrolidine alcohol |
For example, reduction with NaBH₄ yields 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidine-2-ol, confirmed by IR loss of the C=O stretch at ~1,700 cm⁻¹.
a) Benzimidazole Alkylation
The N-methyl group on the benzimidazole can undergo further alkylation under strong bases:
| Base | Alkylating Agent | Product |
|---|---|---|
| NaH | CH₃I | 1,3-Dimethylbenzimidazolium derivative |
| LDA | Benzyl bromide | N-benzyl-N’-methyl analog |
b) Acylation of the Pyrrolidinone Nitrogen
The tertiary nitrogen in the pyrrolidinone ring reacts with acyl chlorides:
| Acyl Chloride | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, RT | N-acetylpyrrolidinone derivative |
| Benzoyl chloride | DMAP, DCM | N-benzoyl analog |
Ring-Opening and Rearrangement Potential
Under acidic or basic conditions, the pyrrolidinone ring may undergo cleavage:
| Conditions | Pathway | Product |
|---|---|---|
| HCl (conc.), Δ | Hydrolysis | Open-chain diamino ketone |
| LDA, THF, −78°C | Ring contraction | Aziridine intermediate |
For instance, treatment with concentrated HCl at elevated temperatures hydrolyzes the lactam to a linear amine-carboxylic acid.
Comparative Reactivity with Structural Analogs
A comparison with fluorinated derivatives highlights electronic effects:
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves several steps, including the formation of the pyrrolidinone ring and the introduction of the benzimidazole substituent. Various methodologies have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time .
Anticancer Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1-benzyl-4-(1-methyl... | HCT116 | 5.85 |
| Benzimidazole Derivative A | MCF7 | 4.53 |
| Standard Drug (5-FU) | HCT116 | 9.99 |
Antimicrobial Properties
The antimicrobial activity of compounds containing the benzimidazole moiety has been well-documented. For instance, studies have demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with bacterial folate synthesis pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| 1-benzyl-4-(1-methyl... | Staphylococcus aureus | 1.27 |
| Benzimidazole Derivative B | Escherichia coli | 2.60 |
| Benzimidazole Derivative C | Candida albicans | 2.65 |
Neuroprotective Effects
Emerging research suggests that compounds like this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective properties are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of compounds related to this compound:
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of a series of benzimidazole derivatives, revealing that certain compounds exhibited IC50 values lower than those of standard chemotherapeutics, indicating enhanced efficacy against cancer cell lines .
Case Study 2: Antimicrobial Screening
In another study, a range of synthesized benzimidazole derivatives was tested against various microbial strains, leading to the identification of several potent candidates with significant antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidinone ring provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one and related compounds:
Key Observations:
Substituent Impact on Bioactivity: The presence of electron-withdrawing groups (e.g., fluorine in ) or bulky aromatic substituents (e.g., 4-butylphenyl in ) correlates with enhanced cytotoxic or receptor-binding activities. The target compound’s benzyl group may improve membrane permeability but requires functionalization for targeted activity .
Synthetic Flexibility: The target compound’s benzyl group is introduced via nucleophilic substitution or alkylation reactions, as demonstrated in and . In contrast, analogs with complex R2 groups (e.g., phenoxyethyl chains in ) require multi-step syntheses involving SNAr or condensation reactions .
Physicochemical Properties :
- Pyrrolidin-2-one derivatives generally exhibit moderate solubility in polar solvents, but lipophilic substituents (e.g., butyl or tolyloxy groups) reduce aqueous solubility, as seen in . The target compound’s benzyl group may balance solubility and bioavailability .
Spectroscopic Signatures :
- Benzimidazole protons in similar compounds show characteristic ¹H-NMR singlets near 10.8 ppm, while the carbonyl group in pyrrolidin-2-one resonates at ~170–175 ppm in ¹³C-NMR .
Biological Activity
1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process generally includes:
- Formation of the pyrrolidine ring : This is achieved through cyclization reactions involving appropriate amine and carbonyl sources.
- Benzylation : The introduction of the benzyl group is performed using benzyl halides in the presence of a base.
- Functionalization : The final compound is obtained through various functionalization steps that may include oxidation or substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and pyrrolidine exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 3.12 to 12.5 µg/mL, indicating their potential as effective antibacterial agents .
Antifungal Properties
In addition to antibacterial effects, some studies have reported antifungal activity against various fungal strains. Compounds similar in structure to this compound have shown promising results in inhibiting fungal growth, suggesting a broad spectrum of biological activity .
The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as protein synthesis or disruption of cell membrane integrity. For instance, some derivatives inhibit key enzymes or disrupt metabolic pathways critical for microbial survival .
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various pyrrolidine derivatives found that this compound exhibited an MIC of 6 µg/mL against S. aureus, comparable to standard antibiotics like ciprofloxacin .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship revealed that modifications on the benzimidazole moiety could enhance antimicrobial potency. The introduction of electron-donating groups significantly improved the activity against both bacterial and fungal strains, suggesting that further chemical modifications could yield even more potent derivatives .
Data Tables
| Compound Name | MIC (µg/mL) | Activity Type | Target Organisms |
|---|---|---|---|
| This compound | 6 | Antibacterial | Staphylococcus aureus |
| Pyrrolidine Derivative A | 3.12 | Antibacterial | Escherichia coli |
| Pyrrolidine Derivative B | 10 | Antifungal | Candida albicans |
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents | Reaction Time | Yield | Key Step |
|---|---|---|---|---|
| A | 1,2-Diaminobenzene, HCl | 24 h | Moderate | Acid-catalyzed cyclization |
| B | Methylbenzyl bromide, catalyst | Shorter (e.g., 20 h) | High | Regioselective alkylation |
Basic: How is the structure of this compound confirmed after synthesis?
Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): H-NMR and C-NMR identify proton environments and carbon frameworks (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrrolidinone carbonyl at ~175 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 348.18) .
- Elemental Analysis: Confirms purity by matching calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .
Basic: What purification strategies are effective for this compound?
Answer:
Common purification methods include:
- Crystallization: Neutralization-induced precipitation (e.g., pH 8–9 in Method A) followed by recrystallization from ethanol/water .
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients for isolating minor byproducts .
- Solvent Extraction: Ethyl acetate/water partitioning removes unreacted diaminobenzene or acidic impurities .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization involves systematic variation of:
- Catalyst Loading: Increasing tetra--butylammonium bromide (Method B) enhances alkylation efficiency .
- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 20 h → 2 h) while maintaining yield .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in cyclization reactions .
Experimental Design Tip: Use a fractional factorial design to test variables (catalyst, solvent, temperature) with replicates (n=3) to assess reproducibility .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. LCMS)?
Answer:
Contradictions may arise from impurities or tautomerism. Mitigation strategies include:
- 2D NMR (COSY, HSQC): Resolves overlapping signals (e.g., distinguishing benzimidazole NH from solvent peaks) .
- High-Resolution MS (HRMS): Differentiates isobaric impurities (e.g., m/z 348.180 vs. 348.175) .
- X-ray Crystallography: Provides definitive structural confirmation if crystals are obtainable .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking: Models interactions with target proteins (e.g., histamine receptors) using software like AutoDock Vina. The benzimidazole moiety often shows strong π-π stacking with aromatic residues .
- DFT Calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .
Example: Docking studies of analogous compounds revealed binding poses in enzyme active sites, guiding SAR modifications .
Advanced: How do alternative synthetic routes (e.g., microwave vs. reflux) compare?
Answer:
| Parameter | Microwave Synthesis | Traditional Reflux |
|---|---|---|
| Time | 2–4 h | 20–24 h |
| Yield | 85–90% | 70–75% |
| Energy Efficiency | High | Low |
| Scalability | Limited | Better for bulk |
Microwave methods reduce side reactions but require specialized equipment .
Advanced: What challenges arise during scale-up from lab to pilot plant?
Answer:
- Exothermic Reactions: Reflux conditions (Method A) require controlled heating to avoid runaway reactions.
- Purification at Scale: Crystallization may need solvent recycling systems to reduce waste .
- Regulatory Compliance: Documentation of impurity profiles (e.g., genotoxic nitrosamines in benzimidazoles) is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
